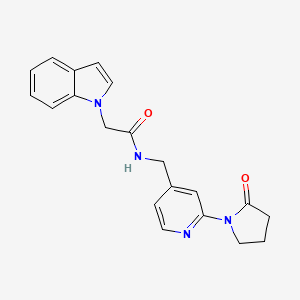

![molecular formula C7H11BrO2S B2593574 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane CAS No. 2460750-22-3](/img/structure/B2593574.png)

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is a chemical compound. However, there is limited information available specifically for this compound1. It is related to “1-Bromobicyclo[1.1.1]pentane”, which is a hydrocarbon with the molecular formula CHBr2. The structure of “1-Bromobicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each3.

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is not explicitly provided in the available resources. However, it is related to “1-Bromobicyclo[1.1.1]pentane”, which has a molecular formula of CHBr2. The structure of “1-Bromobicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each3.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane”. However, BCPs have been used in various chemical reactions5. For instance, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes are two common reactions involving BCPs5.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” are not available in the provided resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane serves as a key intermediate in the synthesis of various complex molecules due to its unique structure. The solvolysis of similar bromobicyclo[1.1.1]pentane derivatives has been extensively studied, revealing their potential to undergo transformation into structurally diverse compounds. For example, 1-Bromobicyclo[1.1.1]pentane undergoes faster solvolysis than t-butyl bromide in aqueous ethanol, yielding products without the detection of expected cationic intermediates, indicating a preference for certain reaction pathways over others (E. Della & D. Taylor, 1990).

Molecular Building Blocks

Compounds structurally related to 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, such as 1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP), have been found valuable as molecular building blocks. DEBCP, for instance, facilitates the synthesis of extended, rigid, rod-like molecules, serving as a nonconjugated alternative to pi-conjugated building blocks. This utility underscores the versatility of bicyclo[1.1.1]pentane derivatives in constructing complex molecular architectures, which are crucial in the development of molecular machines and other advanced materials (Jiří Kaleta, M. Nečas, & C. Mazal, 2012).

Antimicrobial Applications

Further extending the versatility of 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane and its analogs, derivatives such as aminomethyloxy 1-(propylsulfanyl)pentane have been synthesized and tested for antimicrobial properties. These compounds, prepared from related bromopentane derivatives, show promise as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi. This application highlights the potential of bicyclo[1.1.1]pentane derivatives in contributing to the development of new antimicrobial agents (I. A. Dzhafarov, E. G. Mamedbeili, T. G. Kyazimova, Kh. I. Gasanov, & E. Suleimanova, 2010).

Safety And Hazards

The specific safety and hazards information for “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is not available in the provided resources. However, it’s always important to handle chemical compounds with care, using appropriate safety measures.

Zukünftige Richtungen

The future directions for “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” are not explicitly mentioned in the available resources. However, BCPs have been recognized as valuable bioisosteres in drug discovery, suggesting potential future applications in this field6.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane”. For a more comprehensive analysis, further research and resources would be required.

Eigenschaften

IUPAC Name |

1-bromo-3-ethylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2S/c1-2-11(9,10)7-3-6(8,4-7)5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGUMIUUUAGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)

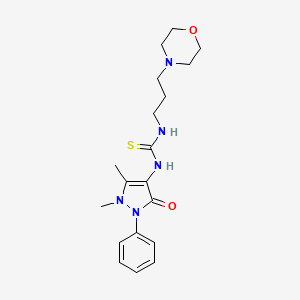

![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

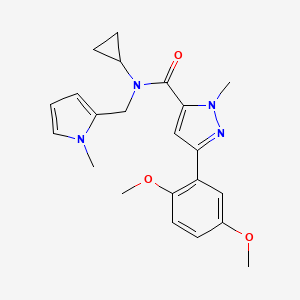

![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

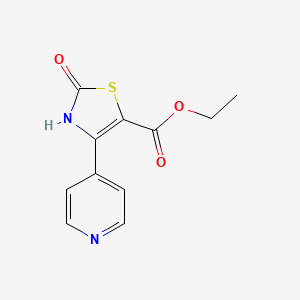

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)